Desipramine trifluoroacetate is a chemical compound derived from desipramine, a tricyclic antidepressant. This compound is notable for its potential applications in organic synthesis and medicinal chemistry. The trifluoroacetate moiety enhances the properties of desipramine, making it a subject of interest in various scientific studies.
Desipramine trifluoroacetate can be synthesized by the reaction of desipramine with trifluoroacetic acid. This process typically involves dissolving desipramine in a solvent like methanol or ethanol and adding trifluoroacetic acid, followed by stirring at room temperature until the reaction is complete.
Desipramine trifluoroacetate falls under the category of tricyclic antidepressants, specifically as a dibenzazepine derivative. It is classified as a secondary amine, with its primary function being the inhibition of norepinephrine reuptake in the central nervous system. This mechanism is crucial for its antidepressant effects.
The synthesis of desipramine trifluoroacetate can be achieved through several methods:
The typical reaction setup includes:
The isolation of the product usually involves filtration followed by recrystallization to achieve high purity.
Desipramine trifluoroacetate has a complex molecular structure characterized by its tricyclic framework. The molecular formula is with a molecular weight of 380.4 g/mol. The IUPAC name for this compound is 3-(5,6-dihydrobenzo[b]benzazepin-11-yl)-N-methylpropan-1-amine;2,2,2-trifluoroacetic acid.
The structural representation reveals three fused rings characteristic of tricyclic compounds, along with an attached trifluoroacetate group that modifies its pharmacological properties.
Desipramine trifluoroacetate can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The products formed depend on the specific reagents and conditions used during the reactions.
Desipramine trifluoroacetate primarily functions as a norepinephrine reuptake inhibitor. This action increases norepinephrine availability in the synaptic cleft, enhancing neurotransmission. Additionally, it has a lesser effect on serotonin reuptake compared to other tricyclic antidepressants. The presence of the trifluoroacetate group may influence both pharmacokinetics and stability of the compound .
Desipramine trifluoroacetate is typically presented as a solid at room temperature. Its melting point and solubility characteristics are dependent on the specific synthesis conditions and purity levels achieved during isolation.
Key chemical properties include:
The compound's reactivity profile allows it to participate in various organic transformations while retaining its core structure.
Desipramine trifluoroacetate has several scientific applications:
Desipramine emerged as a pivotal agent in the evolution of tricyclic antidepressants (TCAs), first synthesized in 1959 and patented in 1962 by Geigy Pharmaceuticals. It entered clinical use for depression in 1963–1964 as a successor to imipramine [1] [4]. Chemically classified as a secondary amine TCA, desipramine (C₁₈H₂₂N₂) results from N-demethylation of the tertiary amine imipramine, a metabolic transformation mediated by the CYP2C19 enzyme [1] [2]. This structural modification confers distinct pharmacological properties: desipramine exhibits >30-fold selectivity for the norepinephrine transporter (NET; Kᵢ = 0.63–3.5 nM) over the serotonin transporter (SERT; Kᵢ = 17.6–163 nM) [1] [7]. Among TCAs, it demonstrates the highest NET affinity and minimal anticholinergic/muscarinic effects (Kᵢ = 66–198 nM), positioning it as the most noradrenergically selective TCA [1] [4]. Its evolution catalyzed the development of modern norepinephrine reuptake inhibitors like atomoxetine for ADHD [1].
Table 1: Pharmacological Properties of Key Secondary vs. Tertiary Amine TCAs
Property | Desipramine (Secondary Amine) | Imipramine (Tertiary Amine) | Amitriptyline (Tertiary Amine) |
---|---|---|---|
NET Kᵢ (nM) | 0.63–3.5 | 37–151 | 35–292 |
SERT Kᵢ (nM) | 17.6–163 | 1.1–2.4 | 2.1–4.3 |
NET:SERT Selectivity | >30-fold | ~15-fold | ~10-fold |
Muscarinic Receptor Kᵢ (nM) | 66–198 | 1.8–3.1 | 0.83–3.7 |
Primary Indications | Depression, Off-label neuropathic pain | Depression, Anxiety | Depression, Migraine |
Trifluoroacetate (TFA) salt formation represents a strategic derivatization approach to optimize the physicochemical and biological properties of amine-containing drugs like desipramine. TFA (CF₃COO⁻) provides a counterion that enhances solubility and crystallinity, facilitating purification during synthesis [6]. Crucially, the trifluoroacetate moiety is not pharmacologically inert; it exhibits direct allosteric modulatory activity at neuronal receptors. Electrophysiological studies demonstrate that TFA (100 μM–3 mM) potentiates glycine receptor (GlyR) function by enhancing agonist responses at submaximal glycine concentrations (EC₅–₁₀), likely via interaction with the α1 subunit residue S267 [6]. This modulation occurs without affecting receptor desensitization kinetics. Notably, TFA shows receptor specificity, exerting no significant effects on homologous GABAA or 5-HT₃ receptors even at high concentrations [6]. For desipramine trifluoroacetate, this derivatization may thus confer dual advantages:
Table 2: Properties and Advantages of Trifluoroacetate Salts in Drug Design
Property | Impact on Drug Profile | Mechanistic Insight |
---|---|---|
Solubility | Enhanced aqueous solubility for formulations | Ionic pairing reduces crystal lattice energy |
Stability | Improved shelf-life and reduced hygroscopicity | Strong ionic interaction inhibits hydration |
Receptor Modulation | Allosteric GlyR potentiation at 100 μM–3 mM TFA | Binds S267 residue, left-shifts glycine dose-response |
Specificity | No activity at GABAA/5-HT3 receptors | Structural incompatibility with binding sites |
Metabolic Link | TFA is a metabolite of halothane/isoflurane anesthetics | Suggests CNS bioavailability |
Desipramine trifluoroacetate serves as a critical molecular tool for investigating noradrenergic signaling cascades and their downstream genomic effects. In vitro studies using this salt form reveal that beyond NET blockade, desipramine directly modulates intracellular calcium dynamics. In primary striatal/NAc neuronal cultures, desipramine (1–10 μM) reduces depolarization-induced Ca²⁺ influx through L-type voltage-gated channels, subsequently attenuating calcium-dependent phosphorylation of the transcription factor CREB (cAMP response element binding protein) at Ser133 [3] [5]. This effect is monoamine-independent, as it persists in isolated neurons lacking presynaptic inputs [5]. CREB dephosphorylation directly downregulates prodynorphin transcription—confirmed by Q-PCR showing 40–60% reduced mRNA in the nucleus accumbens (NAc) after swim stress in desipramine-treated rats [5]. Dynorphin suppression is clinically relevant, as κ-opioid receptor (KOR) antagonists exhibit antidepressant effects [3].
Furthermore, desipramine trifluoroacetate enables studies of non-neuronal interactions. At 10–100 μM, it induces eryptosis (programmed erythrocyte death) characterized by phosphatidylserine externalization. This effect is reversed by nitric oxide donors (e.g., SNP) or antioxidants (e.g., NAC), implicating oxidative stress pathways independent of its neuropharmacology [2]. Such findings highlight the compound’s utility in exploring peripheral inflammatory cascades, given erythrocytes’ role in cytokine clearance [2] [10].
Table 3: Research Applications of Desipramine Trifluoroacetate
Research Domain | Experimental Findings | Techniques Employed |
---|---|---|
CREB Signaling | ↓ P-CREB in NAc/striatal cultures; ↓ prodynorphin mRNA | Q-PCR, Immunoblotting, Reporter gene assays [5] |
Calcium Dynamics | Blocks Ca²⁺ influx via L-type channels; IC₅₀ ~5–10 μM | Fluorescent Ca²⁺ imaging, Electrophysiology [5] |
Eryptosis Studies | ↑ Annexin-V binding at 50–100 μM; reversed by SNP/NAC | Flow cytometry, Glutathione HPLC [2] |
Transcriptional Regulation | Inhibits NF-κB/AP-1 activity in epithelial cells | Luciferase reporter assays, Cytokine ELISAs [10] |
Sphingolipid Metabolism | Displaces Ca²⁺ from lipid layers; alters ceramide signaling | Calcium displacement assays [2] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7